molecular formula C7H4BrF3O2 B1413373 2-Bromo-4-difluoromethoxy-6-fluorophenol CAS No. 1805502-91-3

2-Bromo-4-difluoromethoxy-6-fluorophenol

Cat. No.: B1413373
CAS No.: 1805502-91-3
M. Wt: 257 g/mol
InChI Key: MGNANJLOSVAVFL-UHFFFAOYSA-N
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Description

2-Bromo-4-difluoromethoxy-6-fluorophenol is an organic compound with the molecular formula C7H4BrF3O2. It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a phenol ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-difluoromethoxy-6-fluorophenol typically involves the halogenation of a suitable phenol precursor. One common method is the bromination of 4-difluoromethoxy-6-fluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-difluoromethoxy-6-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

2-Bromo-4-difluoromethoxy-6-fluorophenol finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethoxy-6-fluorophenol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethoxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-difluoromethoxy-6-chlorophenol: Similar structure with a chlorine atom instead of a fluorine atom.

    2-Bromo-4-difluoromethoxy-6-iodophenol: Similar structure with an iodine atom instead of a fluorine atom.

    2-Bromo-4-difluoromethoxy-6-methylphenol: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

2-Bromo-4-difluoromethoxy-6-fluorophenol is unique due to the combination of bromine, fluorine, and difluoromethoxy groups on the phenol ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNANJLOSVAVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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